molecular formula C9H13ClN2 B1316803 2-(4-Methylphenyl)ethanimidamide hydrochloride CAS No. 108168-90-7

2-(4-Methylphenyl)ethanimidamide hydrochloride

Cat. No. B1316803
Key on ui cas rn: 108168-90-7
M. Wt: 184.66 g/mol
InChI Key: VJCXPEOOYUIMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06998402B2

Procedure details

10.8 g (201 mmol) of ammonium chloride are suspended in 200 ml of dry toluene and the suspension is cooled to 0° C. 100 ml of a 2M solution of trimethylaluminium in hexane are added dropwise and the mixture is stirred at room temperature until the evolution of gas is complete. After addition of 13.2 g (100 mmol) of 4-methylbenzyl cyanide, the reaction mixture is stirred overnight at 80° C. (bath). The cooled reaction mixture is treated with ice-cooling with 35 ml of methanol and then stirred at room temperature for a further 1 h. The solid is then first filtered off with suction, and the filter cake is washed several times with methanol. The filtrate is concentrated, the residue is resuspended in dichloromethane/methanol 10/1 and the insoluble solid is separated off. The filtrate is then again evacuated from the solvent in vacuo.
Quantity
10.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
13.2 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-:1].[NH4+:2].C[Al](C)C.[CH3:7][C:8]1[CH:16]=[CH:15][C:11]([CH2:12][C:13]#[N:14])=[CH:10][CH:9]=1.CO>C1(C)C=CC=CC=1.CCCCCC>[ClH:1].[CH3:7][C:8]1[CH:16]=[CH:15][C:11]([CH2:12][C:13]([NH2:2])=[NH:14])=[CH:10][CH:9]=1 |f:0.1,7.8|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Al](C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
13.2 g
Type
reactant
Smiles
CC1=CC=C(CC#N)C=C1
Step Four
Name
Quantity
35 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature until the evolution of gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred overnight at 80° C. (bath)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
ADDITION
Type
ADDITION
Details
is treated with ice-
STIRRING
Type
STIRRING
Details
stirred at room temperature for a further 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid is then first filtered off with suction
WASH
Type
WASH
Details
the filter cake is washed several times with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the insoluble solid is separated off
CUSTOM
Type
CUSTOM
Details
The filtrate is then again evacuated from the solvent in vacuo

Outcomes

Product
Name
Type
Smiles
Cl.CC1=CC=C(C=C1)CC(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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